molecular formula C11H21N B1324624 N-(cyclobutylmethyl)cyclohexanamine

N-(cyclobutylmethyl)cyclohexanamine

Cat. No.: B1324624
M. Wt: 167.29 g/mol
InChI Key: BFSMIGUKJFFEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclobutylmethyl)cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted at the nitrogen atom with a cyclobutylmethyl group. This compound belongs to the broader class of N-alkylated cyclohexanamines, which are of interest in organic synthesis, medicinal chemistry, and materials science due to their structural diversity and tunable physicochemical properties.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-(cyclobutylmethyl)cyclohexanamine

InChI

InChI=1S/C11H21N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h10-12H,1-9H2

InChI Key

BFSMIGUKJFFEBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Alkyl and Alkoxy Substituents

  • N-(1-Methoxypropan-2-yl)cyclohexanamine (Yield: 77%) : Synthesized via reductive amination using cyclohexylamine and methoxypropan-2-one, this compound demonstrates high yield, likely due to the straightforward reactivity of the methoxy group .
  • N-Methylcyclohexylamine : A simple methyl-substituted derivative, this compound is commercially available and exemplifies the ease of synthesizing small alkyl substituents .

Key Trend : Bulky or branched substituents (e.g., methoxymethoxypropan-2-yl, 17% yield) often result in lower yields compared to simpler groups (e.g., methoxypropan-2-yl, 77% yield) due to steric hindrance .

Aromatic and Heterocyclic Substituents

  • N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine (Yield: 43%) : The pyridyloxy group introduces aromaticity and moderate polarity, requiring purification via silica gel chromatography .
  • N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine : This heteroaromatic derivative (MW: 243.8 g/mol) highlights the impact of electron-withdrawing substituents (e.g., chlorine) on stability and reactivity .
  • N-((Tetrazol-5-yl)methyl)cyclohexanamine : The tetrazole group, a bioisostere for carboxylic acids, was introduced in a two-step synthesis, emphasizing the utility of heterocycles in drug design .

Key Trend : Heterocyclic and aromatic substituents often necessitate specialized purification methods (e.g., preparative HPLC or column chromatography) and may exhibit lower yields due to competitive side reactions .

Physicochemical Properties

Molecular Weight and Physical State

  • N-Methylcyclohexylamine (MW: 113.2 g/mol) : A low molecular weight liquid, reflecting the simplicity of its methyl group .
  • N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (MW: 151.25 g/mol) : A solid at room temperature, likely due to the rigid propargyl group enhancing crystallinity .
  • N-(4-Phenylbutyl)cyclohexanamine (MW: ~231.4 g/mol) : The hydrophobic phenyl group increases molecular weight and may reduce aqueous solubility .

Key Trend : Bulky or aromatic substituents increase molecular weight and melting points, while polar groups (e.g., hydroxyethyl in ) enhance solubility .

Stability and Reactivity

  • Propargyl Substituents : The triple bond in N-(1-Methylprop-2-yn-1-yl)cyclohexanamine may confer instability under acidic or oxidative conditions .
  • Heterocyclic Substituents : Tetrazole-containing derivatives (e.g., ) are prone to hydrolytic degradation but valuable in bioactivity studies .

Data Table: Key N-Substituted Cyclohexanamines

Compound Name Substituent Type Molecular Weight (g/mol) Yield (%) Synthesis Method Physical State Reference
N-(1-Methoxypropan-2-yl)cyclohexanamine Alkyl ether ~157.0 77 Reductive amination Colorless liquid
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Aromatic ether ~220.3 43 Column chromatography Colorless liquid
N-((Tetrazol-5-yl)methyl)cyclohexanamine Heterocyclic ~181.2 - Two-step synthesis -
N-Methylcyclohexylamine Alkyl (methyl) 113.2 - Commercial synthesis Liquid
N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine Heteroaromatic 243.8 - - -
N-(1-Methylprop-2-yn-1-yl)cyclohexanamine Propargyl 151.25 - - Solid

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